

Natural Sources of Sequirin C: A Technical Guide

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Compound of Interest

Compound Name: Sequirin C

Cat. No.: B106890

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Introduction

Sequirin C is a naturally occurring norlignan, a class of phenolic compounds characterized by a C6-C5-C6 carbon skeleton. It has been identified as a constituent of the heartwood of certain coniferous trees. This technical guide provides an in-depth overview of the natural sources of **Sequirin C**, methodologies for its isolation and analysis, and an exploration of its biosynthetic origins. All quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided based on established methods for related compounds.

Natural Occurrence and Abundance

Sequirin C is primarily isolated from the heartwood of the Californian redwood, *Sequoia sempervirens*.^{[1][2]} While this species is the principal documented source, related compounds have been found in other species of the Cupressaceae family, suggesting a potential for broader, albeit likely minor, distribution.

Research indicates that **Sequirin C**, along with the related norlignan agatharesinol, is considered a trace component of the total extractives from *Sequoia sempervirens* heartwood.^[1] The concentration of these compounds can vary significantly between individual trees and even within different sections of the heartwood of a single tree.

Quantitative Data on Sequoia sempervirens Heartwood Extractives

While specific yield data for **Sequirin C** is not readily available in the literature, the following table summarizes the yields of various solvent extracts from Sequoia sempervirens heartwood, providing a general context for the abundance of extractable compounds.

| Solvent System | Yield (% of dry wood weight) | Reference |
|----------------|------------------------------|-------------------------|
| Cold Water | 5.8 - 18.9 | Anderson (1961) |
| Hot Water | 8.2 - 22.5 | Anderson (1961) |
| Ethanol | 7.1 - 15.4 | Sherrard & Kurth (1933) |
| Ether | 0.3 - 1.2 | Sherrard & Kurth (1933) |
| Acetone | Not Specified | Davies et al. (2014) |

Note: The yields of specific compounds like **Sequirin C** would constitute a small fraction of these total extract yields.

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and purification of **Sequirin C** from its natural source, based on established protocols for norlignans from wood.

Extraction of Norlignans from Sequoia sempervirens Heartwood

This protocol describes a general procedure for obtaining a crude extract enriched in phenolic compounds, including **Sequirin C**.

- Sample Preparation:
 - Obtain heartwood from Sequoia sempervirens.

- Air-dry the wood to a constant weight to minimize moisture content.
- Grind the dried heartwood into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.
- Solvent Extraction:
 - Place the powdered wood material in a Soxhlet apparatus.
 - Extract the powder with a suitable organic solvent. A common choice for phenolic compounds is ethanol or a mixture of ethanol and water. Acetone is also an effective solvent.
 - Continue the extraction for a sufficient duration (e.g., 24-48 hours) to ensure exhaustive removal of the extractives.
- Concentration:
 - After extraction, remove the solvent from the extract solution using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C) to obtain a crude extract.

Purification of Sequirin C

The crude extract obtained from the initial extraction is a complex mixture of various compounds. Chromatographic techniques are essential for the isolation and purification of **Sequirin C**.

- Fractionation of the Crude Extract:
 - The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, the extract can be dissolved in a methanol-water mixture and then sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Norlignans are typically enriched in the ethyl acetate fraction.
- Column Chromatography:

- The enriched fraction is then subjected to column chromatography for further separation.
- Stationary Phase: Silica gel is a common choice for the separation of phenolic compounds.
- Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
- Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing **Sequirin C**.
- High-Performance Liquid Chromatography (HPLC):
 - Final purification to obtain high-purity **Sequirin C** is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
 - Column: A reversed-phase column (e.g., C18) is typically used.
 - Mobile Phase: A gradient of water (often with a small amount of acid, such as formic acid or acetic acid, to improve peak shape) and methanol or acetonitrile is a common mobile phase system.
 - The elution is monitored using a UV detector, and the peak corresponding to **Sequirin C** is collected.

Analytical Methods for Quantification

- High-Performance Liquid Chromatography (HPLC):
 - Analytical HPLC coupled with a UV or a mass spectrometry (MS) detector is the most common method for the quantification of **Sequirin C** in extracts.
 - A calibration curve is generated using a purified standard of **Sequirin C** to determine its concentration in the samples.
- Gas Chromatography-Mass Spectrometry (GC-MS):

- For GC-MS analysis, the hydroxyl groups of **Sequirin C** need to be derivatized (e.g., silylation) to increase its volatility. This method can provide both qualitative and quantitative information.

Biosynthesis of Sequirin C

Sequirin C, as a norlignan, is biosynthesized via the phenylpropanoid pathway. This pathway is a major route for the production of a wide variety of plant secondary metabolites.

The biosynthesis of norlignans is believed to involve the oxidative coupling of two phenylpropanoid units. A key precursor to **Sequirin C** is likely agatharesinol. One study has demonstrated the in vitro hydroxylation of agatharesinol to produce **Sequirin C**, suggesting this is a key step in its biosynthesis.[1]

Proposed Biosynthetic Pathway of Sequirin C



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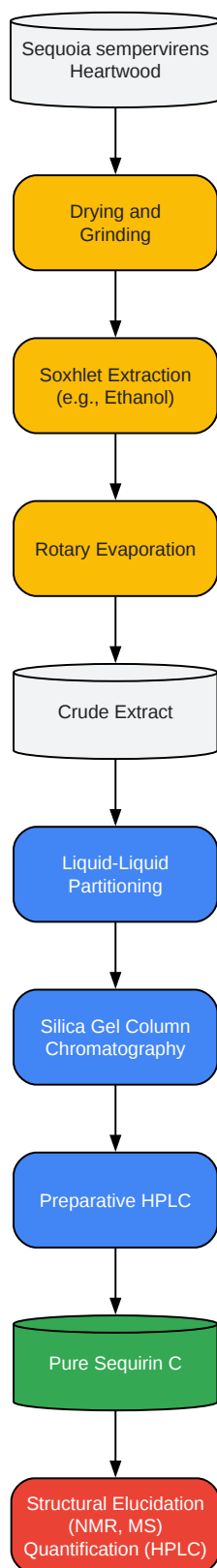
Caption: Proposed biosynthetic pathway of **Sequirin C** from Phenylalanine.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature regarding specific signaling pathways in which **Sequirin C** is involved. The biological activities of many norlignans are an active area of research, and future studies may elucidate the molecular targets and signaling cascades modulated by **Sequirin C**. Some studies have investigated the general antifungal properties of redwood extracts, which may be partly attributable to its norlignan constituents.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and analysis of **Sequirin C** from its natural source.



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Caption: General workflow for the isolation and analysis of **Sequirin C**.

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